molecular formula C14H13BrN4O3 B3592778 8-(2-bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(2-bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3592778
M. Wt: 365.18 g/mol
InChI Key: CFKSHJTYTJTBNQ-UHFFFAOYSA-N
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Description

The compound “8-(2-bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a bromophenoxy group attached to the 8th position of the purine ring. The purine ring is also substituted with three methyl groups and two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the purine ring. The bromophenoxy group might introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the bromophenoxy group, which is a good leaving group. This could make the compound susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromophenoxy group might increase its molecular weight and decrease its solubility in water .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its interactions with biological targets .

Properties

IUPAC Name

8-(2-bromophenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-7-5-4-6-8(9)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKSHJTYTJTBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC=CC=C3Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

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